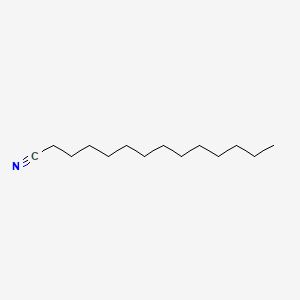![molecular formula C12H12N2O4 B7770626 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid CAS No. 3309-41-9](/img/structure/B7770626.png)
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a cyano group attached to the propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid typically involves the protection of the amino group of an amino acid derivative with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques like crystallization, distillation, or chromatography to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzyloxycarbonyl protecting group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium on carbon (Pd/C) under hydrogen gas (H2).
Major Products Formed
Oxidation: 2-{[(Benzyloxy)carbonyl]amino}-3-carboxypropanoic acid.
Reduction: 2-{[(Benzyloxy)carbonyl]amino}-3-aminopropanoic acid.
Substitution: 2-Amino-3-cyanopropanoic acid.
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites. The cyano group can participate in nucleophilic addition or substitution reactions, leading to the formation of various derivatives. These interactions are crucial for its role in organic synthesis and peptide chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the cyano group, making it less versatile in certain reactions.
2-{[(Benzyloxy)carbonyl]amino}-2-phenylacetic acid: Contains a phenyl group instead of a cyano group, altering its reactivity and applications.
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: Features a chlorophenyl group, providing different chemical properties and uses.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the cyano group. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in scientific research and industrial processes.
Propriétés
IUPAC Name |
3-cyano-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGACMDXDOMCSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200870 | |
| Record name | 3-Cyano-2-[[(phenylmethoxy)carbonyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138750-46-6 | |
| Record name | 3-Cyano-2-[[(phenylmethoxy)carbonyl]amino]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138750-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-2-[[(phenylmethoxy)carbonyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















